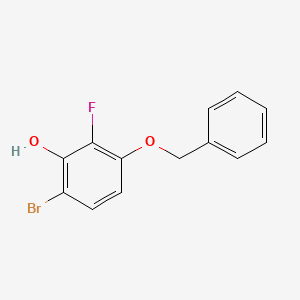

3-(Benzyloxy)-6-bromo-2-fluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-fluoro-3-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO2/c14-10-6-7-11(12(15)13(10)16)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWMIQICZJPVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682116 | |

| Record name | 3-(Benzyloxy)-6-bromo-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228956-98-6 | |

| Record name | 6-Bromo-2-fluoro-3-(phenylmethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228956-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzyloxy)-6-bromo-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Benzyloxy)-6-bromo-2-fluorophenol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Benzyloxy)-6-bromo-2-fluorophenol

Introduction: In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount. These scaffolds serve as the foundational architecture for complex therapeutic agents, with their inherent chemical properties dictating synthetic feasibility and influencing the pharmacological profile of the final molecule. This compound has emerged as a compound of significant interest, particularly noted for its utility as a versatile intermediate. Its polysubstituted aromatic ring, featuring a strategic arrangement of halo-, hydroxyl, and benzyloxy groups, offers a unique combination of reactivity and structural motifs. This guide provides an in-depth technical overview of its chemical properties, synthesis, reactivity, and core applications, with a particular focus on its role as a key building block for Proteolysis Targeting Chimeras (PROTACs) in the field of targeted protein degradation.

Core Physicochemical and Structural Properties

This compound is a substituted aromatic compound belonging to the classes of halogenated benzenes, ethers, and phenols.[1] Its structure is characterized by a phenol ring substituted with three distinct functional groups, which define its chemical behavior and synthetic utility.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1228956-98-6 | [1][2][3] |

| Molecular Formula | C₁₃H₁₀BrFO₂ | [1][2] |

| Molecular Weight | 297.12 g/mol | [1][4] |

| InChI Key | WDWMIQICZJPVHB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)O)F | - |

| Purity (Typical) | ≥97% | [1] |

| Physical State | Solid | [5] |

| Storage | Room temperature or sealed in dry, 2-8°C |[5][6] |

Solubility Profile: Specific quantitative solubility data for this compound is not extensively reported in the literature. However, a qualitative profile can be predicted based on its molecular structure.[7] The molecule possesses a large, nonpolar benzylic group and a halogenated aromatic ring, which suggests good solubility in nonpolar and polar aprotic solvents. Conversely, the presence of the polar hydroxyl group is insufficient to overcome the hydrophobicity of the larger structure, predicting poor solubility in polar protic solvents like water.[7]

Table 2: Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Slightly Soluble | The dominant nonpolar surface area of the aromatic rings and benzyl group limits favorable interactions with hydrogen-bonding solvents. |

| Polar Aprotic | DMSO, DMF, THF, Acetonitrile | Soluble | These solvents can solvate the aromatic portions of the molecule while also engaging in dipole-dipole interactions with the ether and hydroxyl functionalities. |

| Nonpolar | Dichloromethane, Chloroform, Toluene, Hexanes | Soluble | The compound's significant nonpolar character allows for favorable van der Waals interactions with these solvents. |

Synthesis and Mechanistic Considerations

The proposed synthesis involves the reaction of 6-bromo-2-fluorophenol with benzyl bromide. The causality for this experimental design lies in the enhanced acidity of the phenolic proton, which allows for its efficient deprotonation by a moderately strong base to form a nucleophilic phenoxide. This phenoxide then displaces the bromide from benzyl bromide in a classic Sₙ2 reaction.

Caption: Proposed Williamson Ether Synthesis Workflow.

Experimental Protocol: Synthesis via Williamson Etherification

Objective: To synthesize this compound from 6-bromo-2-fluorophenol.

Materials:

-

6-Bromo-2-fluorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-2-fluorophenol (1.0 eq).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5-2.0 eq) to the flask, followed by anhydrous acetonitrile to create a stirrable suspension.

-

Causality: Potassium carbonate is a suitable base to deprotonate the phenol without being overly harsh, and acetonitrile is a polar aprotic solvent that facilitates Sₙ2 reactions.

-

-

Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Heating: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and rinse with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted phenol), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the final product.

Spectroscopic and Analytical Profile

Definitive experimental spectra for this compound are not widely published. However, a highly accurate predicted profile can be constructed based on the analysis of its functional groups and data from analogous compounds.[1][9][10][11]

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Signal |

|---|---|---|

| ¹H NMR | Benzylic protons (-O-CH₂ -Ph) | ~5.1 ppm (singlet, 2H) |

| Benzyl aromatic protons | ~7.3-7.5 ppm (multiplet, 5H) | |

| Phenolic ring protons | ~6.8-7.2 ppm (2 distinct multiplets/doublets, 2H) | |

| Phenolic -OH proton | Variable, broad singlet (may not be observed) | |

| ¹³C NMR | Benzylic carbon (-O-C H₂-Ph) | ~71 ppm |

| Aromatic carbons | ~110-160 ppm (multiple signals) | |

| ¹⁹F NMR | Aromatic C-F | ~-110 to -140 ppm (vs. CFCl₃) |

| IR Spec. | O-H Stretch (phenolic) | 3200-3500 cm⁻¹ (broad) |

| C-H Stretch (aromatic) | 3000-3100 cm⁻¹ (medium) | |

| C-H Stretch (aliphatic) | 2850-2950 cm⁻¹ (medium) | |

| C=C Stretch (aromatic) | 1450-1600 cm⁻¹ (strong) | |

| C-O Stretch (aryl ether) | 1200-1250 cm⁻¹ (strong) | |

| C-F Stretch | 1000-1100 cm⁻¹ (strong) | |

| C-Br Stretch | 500-600 cm⁻¹ (medium) | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z 296/298 (Characteristic 1:1 isotopic pattern for Br) |

| | Key Fragment | m/z 91 ([C₇H₇]⁺, tropylium ion from benzyl group) |

-

¹⁹F NMR Insights: ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds due to its wide chemical shift range and high sensitivity.[12][13] The single fluorine atom on the aromatic ring is expected to produce a singlet in a proton-decoupled spectrum. The precise chemical shift is sensitive to the electronic environment, providing a unique fingerprint for the molecule.[14]

Protocol: FTIR Spectroscopy Analysis (KBr Pellet Method)

This protocol is standard for acquiring the infrared spectrum of a solid sample.[10]

-

Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Collection: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Collect a background spectrum of an empty sample holder or a pure KBr pellet first to subtract atmospheric and instrumental interferences.

-

Analysis: Baseline-correct the resulting spectrum and identify the characteristic absorption peaks, comparing them to predicted values to confirm the presence of the key functional groups.

Chemical Reactivity and Safe Handling

The reactivity of this compound is dictated by the interplay of its functional groups.

-

Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated by bases to form a phenoxide. This phenoxide is a potent nucleophile, enabling O-alkylation or O-acylation reactions.

-

Aromatic Ring: The aromatic ring can undergo several transformations:

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom, being highly electronegative, strongly activates the ring toward nucleophilic attack.[15][16] Fluorine is an excellent leaving group in SₙAr reactions, often being displaced in preference to other halogens like bromine.[16] This makes the position ortho to the fluorine a prime site for substitution by strong nucleophiles.

-

Electrophilic Aromatic Substitution: The hydroxyl and benzyloxy groups are ortho-, para-directing and activating. However, the fluorine and bromine atoms are deactivating. The overall outcome of electrophilic substitution would depend on the specific reagents and reaction conditions, but the positions are sterically hindered.

-

Metal-Catalyzed Cross-Coupling: The C-Br bond is a versatile handle for cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds.

-

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not universally available, but data from closely related halogenated and benzylated phenols provide a strong basis for safe handling procedures.[17][18][19]

-

Hazards: The compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled. It may be harmful if swallowed.[18][19]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[17]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Inspect gloves before use and dispose of them properly after handling.[18]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a full-face respirator may be necessary.[17][19]

-

-

Handling and Storage:

Application in Drug Discovery: A PROTAC Building Block

One of the most significant applications for this molecule is as a "Protein Degrader Building Block".[5] This directly links it to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to destroy a specific target protein of interest (POI).[20] They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

Caption: General structure of a PROTAC molecule.

This compound is an ideal starting material for PROTAC synthesis due to its orthogonally reactive functional groups. The term "orthogonal" means that one functional group can be reacted selectively without affecting the others, allowing for a modular and controlled synthesis.

Conceptual Workflow for PROTAC Synthesis

-

First Attachment Point (Phenol): The phenolic -OH group can be used as the initial point of connection. It can be deprotonated and reacted with a linker precursor that contains a suitable electrophile (e.g., an alkyl halide).

-

Second Attachment Point (Bromide): The C-Br bond can then be functionalized, typically via a palladium-catalyzed cross-coupling reaction (like Suzuki or Buchwald-Hartwig), to attach the second ligand (either the POI or E3 ligand, depending on the synthetic strategy).

-

Alternative Strategy (Fluoride): In some designs, the highly activated C-F bond could be targeted for nucleophilic aromatic substitution to connect a linker or ligand that has a nucleophilic handle (e.g., an amine or alcohol).[15]

This modular approach allows researchers to rapidly synthesize a library of PROTACs with different linkers and ligands to optimize the formation of the crucial ternary complex (POI-PROTAC-E3 Ligase) and achieve potent and selective protein degradation.[6][21]

Conclusion

This compound is a well-defined chemical entity whose value extends far beyond its basic structure. Its carefully arranged functional groups provide a versatile platform for complex organic synthesis, offering multiple, orthogonally reactive sites. This makes it an exceptionally useful building block in drug discovery, particularly in the cutting-edge field of targeted protein degradation. A thorough understanding of its physicochemical properties, reactivity, and spectroscopic profile, as outlined in this guide, is essential for researchers aiming to leverage its full synthetic potential in the development of next-generation therapeutics.

References

- Cymit Quimica. This compound.

- Echemi. 3-(Benzyloxy)

- The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry.

- Beilstein Journals.

- Sigma-Aldrich.

- ChemicalBook. This compound.

- CymitQuimica. This compound.

- Fluorochem. Safety Data Sheet (2-(Benzyloxy)-3-bromo-5-methylphenol).

- The Royal Society of Chemistry. Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage.

- Sigma-Aldrich.

- MDPI.

- University of Wisconsin-Madison. 19F NMR Reference Standards.

- National Analytical Corporation. 3-(benzyloxy)-6-bromo-2- Fluorophenol - Cas No: 1228956-98-6.

- NIH National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties.

- NIH National Center for Biotechnology Information.

- OSTI.GOV. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele.

- AZoM.

- NIH National Center for Biotechnology Information.

- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants.

- Glixx Laboratories. This compound, min 98%.

- MDPI. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl)

- ResearchGate. 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species.

- BLDpharm. 3-(Benzyloxy)-6-bromo-2-chlorophenol.

- BenchChem. Application Notes and Protocols for PROTAC Synthesis Using 3-Bromo-1-propanol as a Linker Precursor.

- BenchChem. An In-depth Technical Guide to the Infrared Spectrum of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- Royal Society of Chemistry. Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol.

- MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.

- PubMed.

- Royal Society of Chemistry. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.

- NIH National Center for Biotechnology Information. Reactions of Polyfluorobenzenes With Nucleophilic Reagents.

- NIH National Center for Biotechnology Information.

- BenchChem. Technical Guide: Physicochemical Properties and Solubility Profile of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- Sigma-Aldrich. 3-Fluorophenol 98%.

- ResearchGate. Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of....

- ResearchGate. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.

- NIH National Center for Biotechnology Information. Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol.

Sources

- 1. rsc.org [rsc.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. tradeindia.com [tradeindia.com]

- 4. This compound | 1228956-98-6 [amp.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates [mdpi.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. azom.com [azom.com]

- 13. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 19F [nmr.chem.ucsb.edu]

- 15. mdpi.com [mdpi.com]

- 16. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. cochise.edu [cochise.edu]

- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Construction of PROTAC molecules by the SuFEx reaction for inducing p300/CBP protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Benzyloxy)-6-bromo-2-fluorophenol: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 3-(benzyloxy)-6-bromo-2-fluorophenol (CAS Number: 1228956-98-6), a highly functionalized aromatic building block of increasing importance in medicinal chemistry and drug development. Designed for researchers, synthetic chemists, and professionals in the pharmaceutical sciences, this document elucidates the compound's synthesis, chemical properties, reactivity, and its pivotal role in the construction of complex therapeutic agents, particularly in the burgeoning field of targeted protein degradation.

Introduction and Strategic Importance

This compound is a synthetic organic compound featuring a densely functionalized phenyl ring. The strategic arrangement of its substituents—a phenolic hydroxyl, a protective benzyl ether, a bromine atom, and a fluorine atom—renders it a versatile intermediate for introducing specific pharmacophoric elements and providing multiple, orthogonal handles for further chemical modification.

The presence of both a nucleophilic phenol and a bromine atom suitable for cross-coupling reactions makes this molecule particularly valuable. The fluorine atom can enhance metabolic stability and binding affinity of a final drug molecule through favorable electronic interactions. The benzyloxy group serves as a common protecting group for the phenol, which can be selectively removed in later synthetic steps. Its classification as a "Protein Degrader Building Block" by suppliers points to its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3]

Physicochemical and Spectroscopic Profile

A summary of the key physical and chemical properties for this compound is provided below. While experimental spectroscopic data is not publicly available, a predicted profile based on its structure is included to aid in characterization.

| Property | Value | Source/Comment |

| CAS Number | 1228956-98-6 | [4] |

| Molecular Formula | C₁₃H₁₀BrFO₂ | [4] |

| Molecular Weight | 297.12 g/mol | [4] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97-98% | [1][4] |

| Storage | Sealed in dry, 2-8°C | [6] |

| Predicted ¹H NMR | Aromatic H: δ 6.5-7.5 ppm; CH₂: δ ~5.1 ppm; Phenolic OH: δ ~5.0-6.0 ppm | Predicted values |

| Predicted ¹³C NMR | Aromatic C: δ 100-160 ppm; CH₂: δ ~70 ppm | Predicted values |

| Predicted ¹⁹F NMR | Singlet, δ ~ -120 to -140 ppm | Predicted values |

| SMILES | Oc1c(F)c(OCC2=CC=CC=C2)cc(Br)c1 | [6] |

| InChI Key | WDWMIQICZJPVHB-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Rationale

Retrosynthetic Analysis

A logical retrosynthetic approach dissects the target molecule into simpler, more accessible precursors.

The key disconnections involve a late-stage electrophilic bromination and a regioselective O-benzylation of a fluorinated resorcinol derivative. This strategy is chosen because the directing effects of the substituents can be leveraged to control the regiochemical outcome of the bromination step.

Proposed Synthetic Workflow

The forward synthesis involves two primary transformations starting from 2-fluoro-1,3-benzenediol.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Benzyloxy)-2-fluorophenol

This step involves the selective protection of one of the two hydroxyl groups of 2-fluoro-1,3-benzenediol. The two hydroxyl groups have different acidities and steric environments, which can be exploited for selective mono-alkylation.

-

Rationale : Using one equivalent of benzyl bromide with a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or acetonitrile favors mono-alkylation. The phenoxide formed is the active nucleophile in this Williamson ether synthesis.[7][8]

-

Procedure :

-

To a stirred solution of 2-fluoro-1,3-benzenediol (1.0 eq.) in dry acetone, add anhydrous potassium carbonate (1.5 eq.).

-

Add benzyl bromide (1.0 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-8 hours).

-

Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 3-(benzyloxy)-2-fluorophenol.

-

Step 2: Synthesis of this compound

This is an electrophilic aromatic substitution. The existing substituents (benzyloxy and fluorine) direct the incoming electrophile (Br⁺).

-

Rationale : The benzyloxy group is a powerful activating, ortho, para-directing group. The fluorine atom is a deactivating but also ortho, para-directing group. The position para to the strongly activating benzyloxy group (C6) is the most electronically enriched and sterically accessible site for bromination.[9][10] A mild brominating agent like N-Bromosuccinimide (NBS) or a controlled amount of bromine (Br₂) in a non-polar solvent is suitable to achieve mono-bromination.[11][12]

-

Procedure :

-

Dissolve 3-(benzyloxy)-2-fluorophenol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄) and cool the solution to 0 °C in an ice bath.

-

Add a solution of N-Bromosuccinimide (1.05 eq.) or bromine (1.0 eq.) in the same solvent dropwise over 30 minutes.

-

Allow the reaction to stir at 0 °C to room temperature, monitoring its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed in a controlled, sequential manner.

-

Phenolic Hydroxyl Group : This group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile. It is the primary attachment point for linkers in PROTAC synthesis, typically via etherification or esterification reactions.

-

Aryl Bromide : The C-Br bond is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups.

-

Benzyloxy Group : This is a stable protecting group for the phenol that can be removed under specific conditions, most commonly via catalytic hydrogenation (H₂/Pd-C), which cleaves the benzyl C-O bond to regenerate the free phenol without affecting the aryl bromide.[13]

-

Fluorine Atom : The C-F bond is generally unreactive under standard synthetic conditions. Its primary role is to modulate the electronic properties and metabolic stability of the final molecule.

Application in Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that simultaneously bind to a target Protein of Interest (POI) and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[3][14] A PROTAC molecule is conceptually composed of three parts: a ligand for the POI, a ligand for an E3 ligase (like VHL or Cereblon), and a chemical linker that connects them.

This compound is an ideal starting material for the "linker" or "E3 ligase ligand" portion of a PROTAC.

-

Workflow Integration : The phenolic -OH group of this compound can be alkylated with a linker precursor containing a suitable leaving group. After linker attachment, the aryl bromide can be functionalized using a cross-coupling reaction to attach the POI-binding moiety. Alternatively, the benzyloxy group can be deprotected to reveal a second phenol for differential functionalization, adding another layer of synthetic versatility. The fluorine and bromine atoms ultimately become part of the final PROTAC scaffold, influencing its conformation, cell permeability, and metabolic properties.

Safety and Handling

As a halogenated phenolic compound, this compound requires careful handling in a laboratory setting. While a specific, comprehensive safety data sheet (SDS) is not publicly available, data from analogous compounds like bromophenols suggest the following precautions.[15][16][17][18]

-

Hazard Classification : Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[18]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield.

-

Skin Protection : Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

-

Respiratory Protection : Use only in a well-ventilated chemical fume hood. Avoid generating dust.

-

-

Handling : Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[15]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage temperature is 2-8°C.

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin : Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.

Conclusion

This compound is a sophisticated and strategically designed chemical building block. Its value lies not just in its structure, but in the synthetic possibilities enabled by the orthogonal reactivity of its multiple functional groups. For scientists engaged in the design of complex molecules, particularly in the cutting-edge field of targeted protein degradation, this compound offers a versatile and powerful tool. Understanding its synthesis, reactivity, and proper handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

Material Safety Data Sheet - 3-Bromophenol, 99% (GC). Cole-Parmer. [Link]

-

Safety Data Sheet: Bromophenol red free acid. (2024). Carl ROTH. [Link]

-

Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2021). PMC. [Link]

-

Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC. [Link]

-

Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). PMC. [Link]

-

Supplementary Information. Beilstein Journals. [Link]

-

SUPPORTING INFORMATION FOR. Author Manuscript. [Link]

-

Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). GSC Online Press. [Link]

-

Pharmaceutical applications of phenol and their derivatives. Slideshare. [Link]

-

Supplementary Information File. Author Manuscript. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. University of Oviedo. [Link]

-

Retrosynthetic analysis. Wikipedia. [Link]

-

Reactivity of Phenols. (2023). Chemistry LibreTexts. [Link]

-

Phenol-Directed C-H Functionalization. ResearchGate. [Link]

-

Protonation of Gaseous Halogenated Phenols and Anisoles and Its Interpretation Using DFT-Based Local Reactivity Indices. ResearchGate. [Link]

-

3-(benzyloxy)-6-bromo-2- Fluorophenol - Cas No: 1228956-98-6. IndiaMART. [Link]

-

Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. (2015). NIH. [Link]

- Process for making fluorophenols.

-

Polychlorinated dibenzodioxins. Wikipedia. [Link]

- Process for producing 2-halo-4-bromophenols.

-

17.10 Reactions of Phenols. (2023). OpenStax. [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

-

Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. (2023). MDPI. [https://www.mdpi.com/2 organics-04-00005/article_deploy/html/images/organics-04-00005-sch002.png]([Link] organics-04-00005/article_deploy/html/images/organics-04-00005-sch002.png)

-

Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PMC. [Link]

-

9.6: Synthesis of Target Molecules- Introduction of Retrosynthetic Analysis. (2021). Chemistry LibreTexts. [Link]

-

This compound, min 98%, 1 gram. Aladdin Scientific. [Link]

-

PROTACs improve selectivity for targeted proteins. (2020). ScienceOpen. [Link]

-

Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. NIH. [Link]

-

New Selective O-Debenzylation of Phenol with Mg/MeOH. ResearchGate. [Link]

-

Development of BromoTag: A "bump-and-Hole"-PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins. ResearchGate. [Link]

-

Development of BromoTag: A "Bump-and-Hole"-PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins. (2021). PubMed. [Link]

-

Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase. PMC. [Link]

-

NMR Gallery Indexed by NMR Spin Systems. Organic Chemistry Data. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 3-(benzyloxy)-6-bromo-2- Fluorophenol - Cas No: 1228956-98-6 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. 1228956-98-6|this compound|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]

- 11. nbinno.com [nbinno.com]

- 12. Page loading... [guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. cochise.edu [cochise.edu]

An In-depth Technical Guide to 3-(Benzyloxy)-6-bromo-2-fluorophenol: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-(Benzyloxy)-6-bromo-2-fluorophenol, a specialized chemical intermediate with significant potential in the field of medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore logical synthetic strategies, and discuss its emerging role as a versatile building block, particularly in the synthesis of targeted protein degraders and other complex therapeutic agents. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical and biotechnology sectors who require a deep, practical understanding of this valuable compound.

Core Physicochemical & Structural Characteristics

This compound is a poly-substituted aromatic compound featuring a unique combination of functional groups that render it a highly valuable scaffold in organic synthesis. The interplay of the electron-withdrawing halogen atoms (bromine and fluorine) and the bulky, yet reactive, benzyloxy protecting group dictates its chemical behavior and utility.

A summary of its key properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀BrFO₂ | [1][2] |

| Molecular Weight | 297.1 g/mol | [1][2] |

| CAS Number | 1228956-98-6 | [1][2][3][4] |

| Typical Purity | ≥97-98% | [1][2] |

| Synonyms | Phenol, 6-bromo-2-fluoro-3-(phenylmethoxy)- | [4] |

| Storage Conditions | Room temperature; for long-term stability, sealed in a dry environment at 2-8°C is recommended. | [1][5] |

The presence of a phenolic hydroxyl group provides a reactive handle for further chemical modifications, while the ortho-fluorine atom can influence both the acidity of the phenol and the conformation of the molecule. The bromine atom is a key functional group for cross-coupling reactions, enabling the introduction of a wide variety of substituents. The benzyloxy group serves as a robust protecting group for the phenol, which can be selectively removed under specific conditions.

Strategic Synthesis & Mechanistic Insights

One common and effective strategy for the regioselective introduction of functional groups onto a phenolic ring is the ortho-formylation reaction.[6] This methodology can be adapted to illustrate a potential synthetic pathway.

Proposed Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of this compound.

Caption: A conceptual synthetic workflow for this compound.

Causality in Experimental Choices:

-

Step 1: Protection: The phenolic hydroxyl group is acidic and can interfere with subsequent organometallic reactions. Therefore, it is crucial to protect it. The choice of a benzyl group is strategic due to its general stability to a range of reaction conditions and its susceptibility to removal via hydrogenolysis.

-

Step 2: Directed ortho-Metalation: The fluorine and benzyloxy groups can act as directing groups for ortho-lithiation. This allows for the regioselective deprotonation of the aromatic ring at the position between these two groups, leading to a specific organolithium intermediate.

-

Step 3: Electrophilic Hydroxylation: The resulting aryllithium species is a potent nucleophile. Quenching with an electrophilic oxygen source, such as a borate ester followed by oxidative workup, introduces the desired hydroxyl group at the activated position, yielding the final product.

Applications in Drug Discovery & Medicinal Chemistry

This compound is classified as a "Protein Degrader Building Block," which underscores its primary application in the synthesis of molecules for targeted protein degradation (TPD).[1] The structural motifs present in this compound are frequently found in a variety of biologically active molecules, highlighting its versatility.

-

Targeted Protein Degradation (TPD): The molecule serves as a versatile scaffold for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues. The bromine atom is particularly useful for introducing linkers via cross-coupling reactions, which are then connected to a ligand for an E3 ubiquitin ligase.

-

Inhibitors of Signal Transduction Pathways: Bromophenol derivatives have been successfully developed as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator in the insulin signaling pathway and a target for the treatment of diabetes and obesity.[7][8] The core structure of this compound provides a foundation for the synthesis of novel PTP1B inhibitors.

-

Modulators of Drug Resistance: The benzyloxy-fluorene scaffold has been investigated for its ability to modulate multidrug resistance (MDR) in cancer cells by inhibiting efflux pumps like P-glycoprotein (ABCB1).[9] This suggests that derivatives of this compound could be explored for similar activities.

-

Enzyme Inhibition: The benzyloxy pharmacophore has been incorporated into various molecular frameworks to develop potent and selective inhibitors of enzymes such as monoamine oxidase B (MAO-B), which is a target for the treatment of neurodegenerative diseases.[10]

The following diagram illustrates the logical relationship between the structural features of this compound and its potential applications in drug discovery.

Caption: Relationship between the structural features of the molecule and its applications.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not provided in the search results, we can predict the key features of its ¹H and ¹³C NMR spectra based on the analysis of similar structures.[6][11][12]

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on both the phenol and benzyl rings. The protons on the phenol ring will appear as doublets or doublets of doublets due to coupling with each other and the fluorine atom. The benzylic protons will likely appear as a singlet around 5 ppm. The phenolic proton will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will show 13 distinct signals corresponding to the 13 carbon atoms in the molecule. The carbon atoms directly attached to the electron-withdrawing groups (O, Br, F) will be significantly shifted downfield. The benzylic carbon will appear around 70 ppm.

-

¹⁹F NMR: This would be a valuable technique to confirm the presence and environment of the fluorine atom.[13]

Safety & Handling

A specific Safety Data Sheet (SDS) for this compound was not available. However, based on the SDS for structurally related compounds such as 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid and other bromophenols, the following general safety precautions should be observed.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[14]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.[14][15]

-

Hazards: Assumed to be harmful if swallowed and to cause skin irritation.[15]

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[14]

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

This compound is a strategically designed chemical building block with significant potential in modern drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex, biologically active molecules. As research into targeted protein degradation and selective enzyme inhibition continues to expand, the demand for such versatile and well-characterized intermediates is expected to grow. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

- Vertex AI Search. (n.d.). This compound, min 98%, 1 gram.

- CymitQuimica. (n.d.). This compound.

- National Analytical Corporation. (n.d.). 3-(benzyloxy)-6-bromo-2- Fluorophenol - Cas No: 1228956-98-6.

- ChemicalBook. (n.d.). This compound.

- PubChem. (n.d.). 6-(Benzyloxy)-3-bromo-2-fluorobenzoic acid.

- PubChem. (n.d.). (6-(Benzyloxy)-3-bromo-2-fluorophenyl)methanol.

- Beilstein Journals. (n.d.). Supplementary Information.

- Echemi. (n.d.). 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid Safety Data Sheets.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- BLD Pharm. (n.d.). This compound.

- Krug, M., et al. (2010). First biological evaluation of developed 3-benzyloxyfluorenes as novel class of MDR modulators. European Journal of Medicinal Chemistry, 45(6), 2683-8.

- Organic Syntheses. (n.d.). ortho-Formylation of phenols.

- Der Pharma Chemica. (n.d.). Synthesis, Molecular Docking and Biological Evaluation of Novel N-(Benzyloxy)-6- Fluro-Chromone-2-Carboxamides and N-(Benzyloxy)-Chromone-3-Carboxamides as Analgesic and Anti-inflammatory Agents.

- PubMed. (2013). Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice.

- Semantic Scholar. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products.

- National Institutes of Health. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.

- PubChem. (n.d.). 3-Benzyl-6-bromo-2-methoxyquinoline.

- BLDpharm. (n.d.). 2-(Benzyloxy)-1-bromo-6-fluoronaphthalene.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorophenol.

- Organic Chemistry Data. (n.d.). NMR Gallery Indexed by NMR Spin Systems.

- ChemicalBook. (n.d.). 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR spectrum.

- MDPI. (n.d.). Marine Bromophenol Derivative 3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol Protects Hepatocytes from Lipid-Induced Cell Damage and Insulin Resistance via PTP1B Inhibition.

- ResearchGate. (2025). 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 3-(benzyloxy)-6-bromo-2- Fluorophenol - Cas No: 1228956-98-6 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. This compound | 1228956-98-6 [amp.chemicalbook.com]

- 5. 1228956-98-6|this compound|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. First biological evaluation of developed 3-benzyloxyfluorenes as novel class of MDR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

- 15. cochise.edu [cochise.edu]

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 3-(Benzyloxy)-6-bromo-2-fluorophenol: A Key Building Block for Targeted Protein Degradation

Abstract

This compound is a strategically-functionalized aromatic compound that has emerged as a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique substitution pattern—comprising a nucleophilic phenol, a stable benzyloxy protecting group, and two distinct halogen atoms (fluorine and bromine)—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, and its strategic importance in drug discovery. A plausible, well-precedented synthetic route is detailed, accompanied by a predictive spectroscopic profile to aid in its characterization. Furthermore, this document outlines essential safety and handling protocols based on data from analogous chemical structures, providing researchers, scientists, and drug development professionals with a foundational resource for utilizing this compound in their work.

This compound is a halogenated and ether-protected phenol. The arrangement of its functional groups is not coincidental; each plays a critical role in its utility as a synthetic intermediate. The fluorine atom can enhance metabolic stability and binding affinity of a final drug molecule, the bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the benzyloxy group serves as a robust protecting group for the phenol, which can be deprotected in later synthetic steps.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 1228956-98-6 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₀BrFO₂ | [1][2][3] |

| Molecular Weight | 297.12 g/mol | [1][2] |

| InChI Key | WDWMIQICZJPVHB-UHFFFAOYSA-N | [3] |

| Synonyms | Phenol, 6-bromo-2-fluoro-3-(phenylmethoxy)- |[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Purity | Available commercially at ≥97% or ≥98% | [2][3] |

| Appearance | Typically a solid | Inferred from similar compounds |

| Storage | Varies by supplier; recommendations include Room Temperature or 2-8°C. Sealed, dry conditions are critical. |[2][5] |

The Strategic Role in Drug Discovery

The primary application of this compound is as a Protein Degrader Building Block [2]. This positions it at the forefront of innovative therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The subject molecule is not the final drug but a critical fragment used in the multi-step synthesis of these complex degraders. The bromine atom is particularly useful as it allows for the attachment of linkers or other molecular fragments necessary for PROTAC function. The fluorinated phenol core is a common motif in medicinal chemistry, known to improve drug-like properties[6].

Caption: Role of this compound in PROTAC Synthesis.

Proposed Retrosynthetic Analysis and Forward Synthesis

Retrosynthetic Analysis

The most logical disconnections are the benzylic ether bond and the carbon-bromine bond. The ether can be formed via a Williamson ether synthesis. The bromo- and fluoro- substituents suggest a starting material of 2-fluorophenol, which can be regioselectively brominated.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: Forward Synthesis

Step 1: Regioselective Bromination of 2-Fluorophenol

-

Causality: The hydroxyl group of a phenol is a strong ortho-, para-director. In 2-fluorophenol, the positions ortho and para to the hydroxyl are C6, C4, and C2 (blocked by fluorine). Steric hindrance from the fluorine and hydroxyl group will favor substitution at the C4 and C6 positions. Careful control of stoichiometry (using one equivalent of brominating agent) is crucial to favor mono-bromination, with the C6 position being a likely product.

-

Methodology:

-

To a stirred solution of 2-fluorophenol (1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile, add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography to isolate the desired 6-bromo-2-fluorophenol isomer.

-

Step 2: Williamson Ether Synthesis

-

Causality: This classical Sₙ2 reaction requires deprotonation of the weakly acidic phenol to form a more potent phenoxide nucleophile. An aprotic polar solvent like acetone or DMF facilitates the reaction. Potassium carbonate is a suitable base, strong enough to deprotonate the phenol but not so strong as to cause side reactions.

-

Methodology:

-

In a round-bottom flask, dissolve the purified 6-bromo-2-fluorophenol (1.0 eq.) in acetone.

-

Add anhydrous potassium carbonate (1.5 eq.) and benzyl bromide (1.1 eq.).

-

Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC until the starting phenol is consumed.

-

Cool the reaction to room temperature and filter off the solid potassium salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

If necessary, purify by silica gel column chromatography to obtain pure this compound.

-

Structural Elucidation and Spectroscopic Profile

As experimental spectroscopic data for this specific compound is not widely published, the following profile is based on predictive algorithms and analysis of its structural motifs. This serves as a reliable guide for researchers to verify the identity and purity of their synthesized material[7].

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.50 - 7.30 | m | 5H | Ar-H (benzyl) | Standard region for monosubstituted benzene ring protons. |

| ~7.25 | dd | 1H | Ar-H (phenol ring) | Aromatic proton deshielded by adjacent bromine. |

| ~6.80 | t | 1H | Ar-H (phenol ring) | Aromatic proton on the phenol ring. |

| ~5.50 | s | 1H | -OH | Phenolic proton, may be broad and exchangeable with D₂O. |

| ~5.15 | s | 2H | -O-CH₂-Ar | Benzylic protons adjacent to an oxygen atom. |

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~155 - 140 | Ar-C attached to O and F |

| ~136 | Ar-C (ipso, benzyl) |

| ~128 - 127 | Ar-C (benzyl) |

| ~125 - 110 | Ar-C (phenol ring) |

| ~110 | Ar-C attached to Br |

| ~71 | -O-CH₂-Ar |

-

Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad O-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), an aliphatic C-H stretch (~2950 cm⁻¹), a C-O ether stretch (~1250 cm⁻¹), and C-Br/C-F stretches in the fingerprint region (<1100 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peak [M]⁺ will appear as a doublet of nearly equal intensity at m/z values corresponding to the ⁷⁹Br and ⁸¹Br isotopes[7].

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) is available for this compound. Therefore, a risk assessment must be conducted, and the compound should be handled with the precautions appropriate for related hazardous substances like halogenated phenols[8][9].

-

General Hazard Assessment:

Protocol: Laboratory Handling

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors[8].

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times[8].

-

-

Handling: Avoid generating dust. Use spark-proof tools and take precautionary measures against static discharge. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[9].

-

Spills: In case of a spill, evacuate the area. Absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal[9].

-

Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

-

Storage and Stability:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[9]. Conflicting supplier data exists regarding optimal temperature (room temperature vs. 2-8°C)[2][5]. Storing at 2-8°C is a prudent measure to ensure long-term stability. Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents[8].

-

Conclusion

This compound is a high-value chemical intermediate whose structure is purpose-built for applications in modern drug discovery. Its utility as a building block for targeted protein degraders underscores its importance to researchers developing next-generation therapeutics. By understanding its synthesis, reactivity, and handling requirements, scientists can effectively and safely leverage this versatile molecule to construct novel and complex bioactive compounds.

References

-

3-(benzyloxy)-6-bromo-2- Fluorophenol - Cas No: 1228956-98-6. National Analytical Corporation. [Link]

-

6-(Benzyloxy)-3-bromo-2-fluorobenzoic acid. PubChem. [Link]

-

SAFETY DATA SHEET - 4'-Benzyloxypropiophenone. Thermo Fisher Scientific. [Link]

-

3-Bromo-2-fluorophenol. PubChem. [Link]

-

[3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. National Institutes of Health (NIH). [Link]

-

ortho-Formylation of phenols. Organic Syntheses. [Link]

-

3-Benzyl-6-bromo-2-methoxyquinoline. PubChem. [Link]

-

Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health (NIH). [Link]

-

Synthesis, Molecular Docking and Biological Evaluation of Novel N-(Benzyloxy)-6-Fluro-Chromone-2-Carboxamides and N-(Benzyloxy)-Chromone-3-Carboxamides as Analgesic and Anti-inflammatory Agents. Der Pharma Chemica. [Link]

-

Discovery of Novel Bromophenol...as Protein Tyrosine Phosphatase 1B Inhibitor... PubMed. [Link]

-

Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Semantic Scholar. [Link]

-

3-Fluorophenol. PubChem. [Link]

Sources

- 1. This compound | 1228956-98-6 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 3-(benzyloxy)-6-bromo-2- Fluorophenol - Cas No: 1228956-98-6 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 5. 1228956-98-6|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

3-(Benzyloxy)-6-bromo-2-fluorophenol synthesis route

An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)-6-bromo-2-fluorophenol

Introduction

This compound is a polysubstituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its densely functionalized core, featuring hydroxyl, benzyloxy, fluorine, and bromine substituents, makes it a versatile building block for the synthesis of more complex molecular architectures. Specifically, halogenated phenols serve as crucial precursors for creating biologically active targets, including inhibitors and natural product derivatives[1]. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, such as cross-coupling reactions, further substitutions, or modifications of the phenolic hydroxyl.

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of a robust and logical synthetic route to this compound. We will delve into the strategic rationale behind the chosen pathway, provide detailed, step-by-step experimental protocols, and explain the causality behind key experimental choices, ensuring a blend of theoretical understanding and practical, field-proven insights.

Section 1: Retrosynthetic Analysis and Strategic Planning

A successful synthesis campaign begins with a logical retrosynthetic analysis to identify a practical and efficient forward pathway from commercially available starting materials.

Deconstruction of the Target Molecule

The target molecule, this compound, can be disconnected at key bonds to reveal simpler precursor molecules. The most logical disconnections involve the removal of the bromine and the benzyl ether, as these groups are typically installed using well-established and high-yielding reactions.

-

C-Br Bond Disconnection: The final bromination step is a logical last step. The precursor would be 3-(Benzyloxy)-2-fluorophenol. The powerful ortho-, para-directing effects of the hydroxyl (at C1) and benzyloxy (at C3) groups would strongly favor electrophilic substitution at the C6 position, suggesting high regioselectivity for this transformation.

-

C-O (Benzyl) Bond Disconnection: The benzyl ether serves as a protecting group for a hydroxyl function.[2] This suggests that the precursor to 3-(Benzyloxy)-2-fluorophenol is a diol: 2-fluoro-1,3-benzenediol (also known as 2-fluororesorcinol). This disconnection relies on a selective monobenzylation reaction.

This analysis leads to a proposed three-step forward synthesis starting from 2-fluoro-1,3-benzenediol.

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Strategy

The chosen forward pathway is designed for efficiency and control over regiochemistry:

-

Selective Monobenzylation: Protect one of the two hydroxyl groups of 2-fluoro-1,3-benzenediol. This step is crucial for ensuring that the subsequent bromination occurs at the desired position and prevents unwanted side reactions.

-

Regioselective Bromination: Introduce a bromine atom ortho to the free hydroxyl group. The existing substituents guide the incoming electrophile, making this a predictable and high-yielding transformation.

This strategy utilizes common, well-understood reactions, minimizing the need for extensive optimization and making it suitable for implementation in a standard organic synthesis laboratory.

Caption: Proposed two-step forward synthesis pathway.

Section 2: Synthesis Pathway and Experimental Protocols

This section provides detailed methodologies for each step of the synthesis. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 3-(Benzyloxy)-2-fluorophenol

Principle: This step employs the Williamson Ether Synthesis, a reliable method for forming ethers.[3] A phenol is first deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide—in this case, benzyl bromide. Using a mild base like potassium carbonate (K2CO3) and a polar aprotic solvent like acetonitrile or acetone favors the reaction.[4] The selectivity for monobenzylation is achieved by using approximately one equivalent of benzyl bromide.

Reagent Data Table:

| Reagent | M.W. ( g/mol ) | Equivalents | Amount |

| 2-Fluoro-1,3-benzenediol | 128.10 | 1.0 | (To be calculated) |

| Benzyl Bromide (BnBr) | 171.04 | 1.05 | (To be calculated) |

| Potassium Carbonate (K2CO3) | 138.21 | 1.5 | (To be calculated) |

| Acetone | 58.08 | - | (Solvent) |

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-1,3-benzenediol (1.0 eq).

-

Add anhydrous acetone to dissolve the starting material (approx. 10 mL per gram of diol).

-

Add powdered anhydrous potassium carbonate (1.5 eq) to the solution.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add benzyl bromide (1.05 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux (approx. 60 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to isolate the desired 3-(Benzyloxy)-2-fluorophenol.

Trustworthiness (Self-Validation): The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of a single set of benzyl protons and the disappearance of one of the phenolic -OH peaks are key indicators of success.

Step 2: Synthesis of this compound

Principle: This step is a regioselective electrophilic aromatic substitution. The free hydroxyl group at C1 is a powerful activating group that, along with the benzyloxy group at C3, strongly directs electrophiles to the C6 position. N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a mild and selective source of electrophilic bromine, often leading to cleaner reactions and higher yields of the desired mono-brominated product compared to elemental bromine.[1]

Reagent Data Table:

| Reagent | M.W. ( g/mol ) | Equivalents | Amount |

| 3-(Benzyloxy)-2-fluorophenol | 218.23 | 1.0 | (To be calculated) |

| N-Bromosuccinimide (NBS) | 177.98 | 1.0 | (To be calculated) |

| Acetonitrile (CH3CN) | 41.05 | - | (Solvent) |

Experimental Protocol:

-

Dissolve 3-(Benzyloxy)-2-fluorophenol (1.0 eq) in acetonitrile (approx. 15 mL per gram) in a round-bottom flask protected from light.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (1.0 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Concentrate the filtrate under reduced pressure to give the crude product.

-

Purify the crude material by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the final product, this compound, typically as a white or off-white solid.

Trustworthiness (Self-Validation): The final product's identity and purity (typically >97%) must be confirmed by analytical methods such as NMR, MS, and HPLC.[5] The appearance of a new aromatic proton signal and the isotopic pattern of bromine in the mass spectrum are definitive characteristics.

Section 3: Safety and Handling

-

Benzyl Bromide: Is a lachrymator and corrosive. Handle only in a fume hood with gloves and safety glasses.

-

N-Bromosuccinimide (NBS): Is an irritant and moisture-sensitive. Avoid inhalation of dust and contact with skin. Store in a cool, dry place.

-

Solvents: Acetone and acetonitrile are flammable. Ensure no ignition sources are nearby.

-

General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

Section 4: Conclusion

The synthetic route detailed in this guide presents a logical, efficient, and reliable method for the preparation of this compound. By starting from the commercially available 2-fluoro-1,3-benzenediol, the synthesis proceeds through a selective monobenzylation followed by a highly regioselective bromination. The choice of reagents and conditions is grounded in established principles of organic chemistry to maximize yield and purity while ensuring operational simplicity. This pathway provides a robust foundation for researchers requiring access to this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

Benzyl Ethers - Protecting Groups . Organic Chemistry Portal. [Link]

-

Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as . Organic Syntheses, 2016. [Link]

-

Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling . National Institutes of Health. [Link]

-

The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

- CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.

-

Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by . ChemRxiv. [Link]

-

Preparation of o‑Fluorophenols from Nonaromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling . ElectronicsAndBooks. [Link]

-

Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol . National Institutes of Health. [Link]

-

Benzyl Protection . Common Organic Chemistry. [Link]

-

A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK . The Royal Society of Chemistry. [Link]

- WO2007027375A2 - Method of making benzylated phenols.

- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.

-

Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement . Thieme Connect. [Link]

-

Benzyl group . Wikipedia. [Link]

-

3-(benzyloxy)-6-bromo-2- Fluorophenol - Cas No: 1228956-98-6 at Best Price in Mumbai . IndiaMART. [Link]

-

Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products . National Institutes of Health. [Link]

-

Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation . Scientific Update. [Link]

-

Why is para bromophenol more stable than ortho bromophenol? . Quora. [Link]

-

Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates . MDPI. [Link]

- WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.

-

Organic Synthesis Routes . Curriculum Press. [Link]

- CN104276929A - Preparation method of 3-fluorophenol.

- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- US2950325A - Process for making fluorophenols.

- CN102260143A - Production process for 3-fluorophenol.

- US6037503A - Process for the preparation of para-fluorophenol.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(Benzyloxy)-6-bromo-2-fluorophenol

This technical guide provides a comprehensive overview of the expected spectroscopic signature of 3-(Benzyloxy)-6-bromo-2-fluorophenol, a key building block in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and drug development professionals, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive framework. Furthermore, it details the standardized protocols for acquiring and interpreting such data, ensuring scientific integrity and enabling researchers to validate their synthetic outcomes.

Molecular Structure and Its Spectroscopic Implications

The unique arrangement of functional groups in this compound dictates its characteristic spectroscopic properties. The molecule, with the chemical formula C₁₃H₁₀BrFO₂ and a molecular weight of 297.12 g/mol , features a polysubstituted aromatic ring, a benzyloxy ether, a hydroxyl group, and two halogen atoms (bromine and fluorine).[1][2] Understanding this structure is paramount to predicting and interpreting its spectral data.

Figure 1: Chemical structure of this compound with annotated positions for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenol and benzyl rings, the methylene protons of the benzyl group, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents (halogen, hydroxyl, and ether groups).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~ 7.45 - 7.30 | Multiplet | 5H | Phenyl-H (Bn) | The five protons of the unsubstituted benzyl ring will appear as a complex multiplet in the typical aromatic region. |

| ~ 7.20 | Doublet of doublets | 1H | H-5 | This proton is coupled to H-4 and the fluorine at C-2, resulting in a doublet of doublets. Its chemical shift is influenced by the ortho-bromine atom. |

| ~ 6.90 | Doublet of doublets | 1H | H-4 | This proton is coupled to H-5 and the fluorine at C-2. The electron-donating effect of the benzyloxy group at C-3 will shield this proton, shifting it upfield. |

| ~ 5.50 | Singlet | 1H | OH | The phenolic hydroxyl proton signal is typically a broad singlet and its chemical shift can vary with concentration and solvent. |

| ~ 5.15 | Singlet | 2H | O-CH₂-Ph | The benzylic methylene protons are adjacent to an oxygen atom, which deshields them, causing a downfield shift. They are expected to appear as a sharp singlet. |

Note: Predicted chemical shifts are based on additive models and comparison with similar structures.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the low symmetry of the molecule, 13 distinct signals are expected (7 for the benzyloxy-bromo-fluorophenyl group and 6 for the benzyl group, with the possibility of overlapping signals for the benzyl carbons).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Key Couplings |

| ~ 155 - 145 (d) | C-F | The carbon directly attached to fluorine will exhibit a large one-bond coupling constant (¹JCF ≈ 240-250 Hz).[3] |

| ~ 150 - 140 | C-OH | The phenolic carbon's chemical shift is influenced by the hydroxyl group. |

| ~ 145 - 135 | C-O-Bn | The carbon of the ether linkage will be downfield due to the oxygen's deshielding effect. |

| ~ 136 | Quaternary C (Bn) | The ipso-carbon of the benzyl ring. |

| ~ 129 - 127 | Phenyl C-H (Bn) | Aromatic carbons of the benzyl group. |

| ~ 125 - 115 (d) | C-H (Aromatic) | The two aromatic C-H carbons on the phenol ring will show coupling to fluorine. |

| ~ 115 - 105 (d) | C-Br | The carbon bearing the bromine atom will also show coupling to the fluorine atom. |

| ~ 71 | O-CH₂-Ph | The benzylic carbon is significantly deshielded by the adjacent oxygen atom. |

Note: The notation (d) indicates a doublet due to C-F coupling.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

I. Materials and Equipment

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 500 MHz)

II. Sample Preparation

-

Accurately weigh approximately 5-10 mg of the sample.

-